3-(1-(2-Hydroxyethyl)-2-(4-methoxybenzylidene)hydrazinyl)benzo[d]isothiazole 1,1-dioxide
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Overview
Description
“3-(1-(2-Hydroxyethyl)-2-(4-methoxybenzylidene)hydrazinyl)benzo[d]isothiazole 1,1-dioxide” is a complex organic compound that belongs to the class of benzo[d]isothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1-(2-Hydroxyethyl)-2-(4-methoxybenzylidene)hydrazinyl)benzo[d]isothiazole 1,1-dioxide” typically involves the following steps:
Formation of the benzo[d]isothiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydrazinyl group: This step involves the reaction of the benzo[d]isothiazole core with hydrazine or its derivatives.
Addition of the 4-methoxybenzylidene group: This is typically done through a condensation reaction with 4-methoxybenzaldehyde.
Attachment of the 2-hydroxyethyl group: This can be achieved through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the hydrazinyl group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring or the isothiazole core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Amines.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Antimicrobial Activity: Potential use as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Enzyme Inhibition: Possible application in the inhibition of specific enzymes.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Industry
Dye and Pigment Production: Potential use in the synthesis of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of “3-(1-(2-Hydroxyethyl)-2-(4-methoxybenzylidene)hydrazinyl)benzo[d]isothiazole 1,1-dioxide” would depend on its specific application. For example, as an antimicrobial agent, it may disrupt cell membrane integrity or inhibit essential enzymes. As a catalyst, it may facilitate specific chemical transformations through coordination with metal centers.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazole derivatives: Compounds with similar core structures but different substituents.
Hydrazinyl derivatives: Compounds with hydrazinyl groups attached to various aromatic systems.
Uniqueness
The unique combination of functional groups in “3-(1-(2-Hydroxyethyl)-2-(4-methoxybenzylidene)hydrazinyl)benzo[d]isothiazole 1,1-dioxide” may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H17N3O4S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(Z)-(4-methoxyphenyl)methylideneamino]amino]ethanol |
InChI |
InChI=1S/C17H17N3O4S/c1-24-14-8-6-13(7-9-14)12-18-20(10-11-21)17-15-4-2-3-5-16(15)25(22,23)19-17/h2-9,12,21H,10-11H2,1H3/b18-12- |
InChI Key |
UQNNQLUCNZGMNE-PDGQHHTCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N\N(CCO)C2=NS(=O)(=O)C3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN(CCO)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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